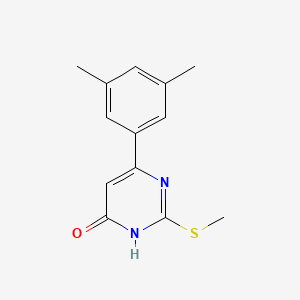
6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one
描述
6-(3,5-dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H14N2OS and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(3,5-Dimethylphenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a methylthio group and a dimethylphenyl substituent, which may influence its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of heteroatoms and functional groups such as sulfur and nitrogen suggests potential reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds related to the thieno[3,2-d]pyrimidine class, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds possess significant antibacterial and antimycobacterial properties. For example, derivatives of thienopyrimidinones have been tested against various strains of bacteria, including Gram-positive and Gram-negative organisms, demonstrating promising results in inhibiting microbial growth .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. Preliminary studies suggest that it may interact with specific receptors involved in inflammatory responses, potentially offering therapeutic benefits for conditions such as asthma or chronic obstructive pulmonary disease (COPD).
- Antiviral Potential : Some derivatives of pyrimidine compounds have shown activity against viral targets, indicating that this compound may also hold promise in antiviral applications .
The biological activity of this compound is likely mediated through its interaction with various biological targets. Molecular docking studies suggest that the compound may bind to enzymes or receptors critical for disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro assays have demonstrated the effectiveness of related thienopyrimidine compounds against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing significant potency compared to standard antibiotics .
- In Silico Studies : Computational modeling has provided insights into the binding affinities of the compound to target proteins. These studies help predict the efficacy and safety profile of the compound in clinical settings .
- Toxicity Assessments : Toxicity evaluations using hemolytic assays indicate that certain derivatives maintain a favorable safety profile up to specified concentration levels, suggesting potential for further development in pharmaceutical applications .
Summary Table of Biological Activities
属性
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-9(2)6-10(5-8)11-7-12(16)15-13(14-11)17-3/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPFMYBLSLKHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)NC(=N2)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















